molecular formula C21H15Cl2N3O2 B2752797 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-54-2

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2752797
CAS No.: 923258-54-2
M. Wt: 412.27
InChI Key: FKDRQRVJDWHOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine-dione core substituted at the 1- and 3-positions with 3-chlorobenzyl and 4-chlorobenzyl groups, respectively.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDRQRVJDWHOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to accelerate reaction rates and achieve higher selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield dechlorinated or partially reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dechlorinated or partially reduced compounds.

    Substitution Products: Compounds with various substituents replacing the chlorine atoms.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies indicate that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development in oncology .
  • Histone Demethylase Inhibition :
    • The compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5. These enzymes play crucial roles in epigenetic regulation and are implicated in cancer progression. The inhibition of these enzymes can lead to reactivation of tumor suppressor genes .
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that this compound may possess antimicrobial activity against various bacterial strains. Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) assays, indicating potential use as an antibacterial agent .

Biochemical Interactions

  • DNA Binding :
    • Research indicates that pyrido[3,2-d]pyrimidine derivatives can bind to DNA, leading to fragmentation and subsequent apoptosis in cancer cells. This property is critical for the design of targeted cancer therapies .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in metabolic pathways highlights its potential as a lead compound for drug development aimed at metabolic disorders or cancers characterized by altered enzyme activity .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell growth in breast and prostate cancer cell lines.
Histone Demethylase InhibitionShowed selectivity for KDM4 and KDM5 with IC50 values indicating potent inhibition.
Antimicrobial PropertiesExhibited antibacterial effects against Gram-positive bacteria with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism by which 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Source
1-(3-Chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,2-d]pyrimidine-dione 3-Cl-benzyl (1), 4-Cl-benzyl (3) ~414.3 (estimated) High lipophilicity (Cl substituents) N/A
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione (CAS 27507-08-0) Pyrido[3,2-d]pyrimidine-dione 4-methoxybenzyl (3) 283.28 Melting point: 328–330°C
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-dione 3-Cl-benzyl (3), 5-OCH₃, 1-CH₃ 343.76 Potential kinase inhibition
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-dione 2,6-diethylphenyl (1), CH₃ (3) ~337.4 Herbicidal activity (X-ray confirmed)
5-Methyl-1-(1-phenethylpiperidin-4-yl)pyrimidine-2,4-dione (Compound 21q) Pyrimidine-dione Phenethylpiperidinyl (1), CH₃ (5) ~423.5 Antimycobacterial (TMPK inhibition)

Key Observations:

Core Structure : Pyrido[3,2-d]pyrimidine-dione (target compound) vs. pyrido[2,3-d]pyrimidine-dione () alters the fused ring orientation, affecting molecular planarity and binding pocket interactions .

Substituent Effects :

  • Chlorobenzyl Groups : The target compound’s dual Cl substituents likely enhance membrane permeability and target binding compared to methoxy (CAS 27507-08-0) or methyl groups () .
  • Bulkier Groups : 2,6-Diethylphenyl in improves herbicidal activity by increasing steric hindrance, a property absent in the target compound .

Herbicidal Activity: Pyrido[2,3-d]pyrimidine-diones with diethylphenyl groups () disrupt plant growth via unknown targets, suggesting substituent-dependent applications .

Research Findings and Mechanistic Insights

Electronic and Lipophilic Properties

  • Chlorine vs. Methoxy : The electron-withdrawing Cl groups in the target compound may stabilize negative charges in the dione moiety, enhancing interactions with cationic enzyme pockets compared to electron-donating methoxy groups (CAS 27507-08-0) .
  • Lipophilicity : LogP values (estimated) for the target compound are higher (~4.5) than analogs with polar substituents (e.g., 4-methoxybenzyl, LogP ~2.1), suggesting improved blood-brain barrier penetration .

Crystallographic and Spectroscopic Data

  • X-ray Structures : Pyrido[2,3-d]pyrimidine-diones () exhibit near-orthogonal alignment between the benzene and pyrimidine rings, a feature critical for herbicidal activity . Similar data for the target compound is lacking but could clarify its conformational preferences.
  • NMR/HRMS : All analogs in , and 8 were validated via ¹H/¹³C NMR and HRMS, confirming regioselective substitutions critical for activity .

Biological Activity

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific sources.

Synthesis

The synthesis of 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from appropriate pyridine derivatives. The general synthetic pathway includes:

  • Formation of Pyrido[3,2-d]pyrimidine core : The initial step involves the condensation of substituted benzyl halides with pyridine derivatives.
  • Chlorination : Subsequent chlorination at specific positions to introduce the chlorobenzyl groups.
  • Purification : The crude product is purified using column chromatography to isolate the target compound.

Anticancer Activity

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

The mechanism by which 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects includes:

  • Kinase Inhibition : It selectively inhibits CDK activity by binding to the ATP-binding site of the enzyme.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It exhibits bacteriostatic effects on Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the pyrido[3,2-d]pyrimidine family:

  • Pim-1 Inhibition : A study on related pyridothienopyrimidine derivatives reported significant Pim-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 µM .
  • eEF-2K Inhibition : Another series of pyrido[2,3-d]pyrimidine derivatives was tested for eEF-2K inhibition with promising results showing IC50 values as low as 0.28 µM .

Data Table

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dioneChlorobenzyl substitutionsAntiproliferative (IC50 ~ micromolar)
6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dioneNitro and thiophenyl groupsKinase inhibition potential
6-D-ribitylaminopyrimidine-dioneDifferent substituentsAntibacterial properties

Q & A

Q. What are the common synthetic routes for 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core. Key steps include:

  • Alkylation : Introduction of 3-chlorobenzyl and 4-chlorobenzyl groups via nucleophilic substitution or palladium-catalyzed coupling. For example, alkylation with benzyl chlorides under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates .
  • Solvent and Catalyst Optimization : Use of polar aprotic solvents (DMF, DMSO) with potassium carbonate as a base to enhance reactivity. Palladium catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling efficiency .
  • Yield Optimization : Reaction temperatures between 80–100°C and extended reaction times (12–24 hours) are critical for high yields (>70%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons of chlorobenzyl groups at δ 7.2–7.4 ppm) and scaffold integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₄Cl₂N₃O₂: 418.04) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for pyrido[3,2-d]pyrimidine derivatives?

  • Enzyme Inhibition : Derivatives show inhibition of kinases (e.g., EGFR, VEGFR) and dihydrofolate reductase (DHFR) with IC₅₀ values in the nanomolar range .
  • Antimicrobial Activity : MIC values of 0.22–0.25 μg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : IC₅₀ of 1–10 μM against cancer cell lines (e.g., MCF-7, A549) via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be fine-tuned to resolve low yields in the final alkylation step?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen, particularly for palladium-catalyzed steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .
  • Additive Screening : Catalytic amounts of KI or TBAB enhance benzyl halide reactivity in SN2 reactions .

Q. How do contradictory reports on biological activity (e.g., varying IC₅₀ values) arise, and how can they be addressed?

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms (e.g., DHFR-α vs. DHFR-β) impact results. Standardize protocols using CLIA-certified assays .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) clarify species-specific metabolism discrepancies .

Q. What structural features of this compound influence its crystallographic packing and intermolecular interactions?

  • Dihedral Angles : The pyrido[3,2-d]pyrimidine core and chlorobenzyl substituents form a near-orthogonal dihedral angle (~88°), reducing steric clashes and enabling edge-to-face π-π stacking (centroid distance: 3.06–3.10 Å) .
  • Hydrogen Bonding : N-H···O and C-H···N interactions stabilize crystal lattices, as observed in single-crystal X-ray diffraction (SC-XRD) .
  • Impact on Bioactivity : Rigid conformations enhance target binding, while flexible substituents improve solubility .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., carbonyl groups at C2/C4) for target engagement .
  • Molecular Docking : Simulate binding to DHFR (PDB: 1U72) or EGFR (PDB: 1M17) to prioritize synthesis of analogs with optimized steric/electronic profiles .
  • ADMET Prediction : Tools like SwissADME predict logP (2.5–3.5) and BBB permeability, guiding lead optimization .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation Step

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances nucleophilicity
BaseK₂CO₃Minimizes side reactions
Temperature80°CBalances reactivity/degradation
Reaction Time18 hours>90% conversion

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTarget (IC₅₀)Cell Line/EnzymeReference
Z007 (Analog)EGFR (12 nM)MCF-7
2n (X-ray studied)DHFR (0.8 μM)E. coli
VC20025376 (Structural)VEGFR-2 (45 nM)HUVEC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.